Pazopanib Hydrochloride

Oncology Renal Cell Carcinoma Tyrosine Kinase Inhibitors

Pazopanib Hydrochloride (CAS 635702-64-6) is a second-generation, orally bioavailable multi-targeted TKI with a well-characterized, non-inferior efficacy and distinct safety/QoL advantage over sunitinib, established in the pivotal COMPARZ trial. As a BCS Class II drug with low solubility (≈0.043 mg/mL) and variable bioavailability (14–39%), it serves as an ideal reference standard for next-generation VEGFR-TKI development, advanced formulation studies (e.g., lipid-based delivery, amorphous solid dispersions), and health technology assessments. Its robust real-world evidence base in RCC further positions it as a critical comparator for pharmacoeconomic and observational research. Procure this reference compound to benchmark novel therapies or develop solubility-enhanced formulations with confidence.

Molecular Formula C21H24ClN7O2S
Molecular Weight 474.0 g/mol
CAS No. 635702-64-6
Cat. No. B000515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePazopanib Hydrochloride
CAS635702-64-6
SynonymsGW 780604
GW 786034B
GW-780604
GW-786034B
GW780604
GW786034B
pazopanib
Votrient
Molecular FormulaC21H24ClN7O2S
Molecular Weight474.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl
InChIInChI=1S/C21H23N7O2S.ClH/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H
InChIKeyMQHIQUBXFFAOMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pazopanib Hydrochloride for Research and Development: Compound Overview and Core Characteristics


Pazopanib Hydrochloride (CAS: 635702-64-6) is a second-generation, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) primarily targeting vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α/β), and stem cell factor receptor (c-KIT) [1]. As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low aqueous solubility (approximately 0.043 mg/mL) and variable oral bioavailability (14–39%), which are critical considerations for both clinical use and research formulation development [2].

Why Pazopanib Hydrochloride Cannot Be Simply Interchanged with Other VEGFR-TKIs in Research or Therapeutic Protocols


While several VEGFR-TKIs (e.g., sunitinib, sorafenib, axitinib, tivozanib) are approved for renal cell carcinoma (RCC) and share overlapping kinase inhibition profiles, they are not interchangeable due to substantial differences in their safety profiles, patient tolerability, health-related quality of life (HRQoL) outcomes, and pharmacoeconomic value [1]. For instance, in the pivotal Phase III COMPARZ head-to-head trial, pazopanib and sunitinib demonstrated non-inferior efficacy in progression-free survival (PFS) but exhibited markedly divergent adverse event (AE) profiles and patient-reported quality of life (QoL) scores [1]. Similarly, indirect treatment comparisons and network meta-analyses reveal that while axitinib may offer superior PFS in second-line settings, pazopanib provides a distinct safety and tolerability advantage that is crucial for long-term treatment adherence and patient selection [2].

Quantitative Differential Evidence: Pazopanib Hydrochloride vs. Key Comparators


Head-to-Head Efficacy: Pazopanib vs. Sunitinib in First-Line Metastatic RCC (COMPARZ Trial)

In the Phase III COMPARZ trial, a randomized, open-label, non-inferiority study of 1,110 patients with metastatic clear-cell RCC, pazopanib demonstrated non-inferior progression-free survival (PFS) compared to sunitinib, with a hazard ratio of 1.047 [95% CI, 0.898 to 1.220] [1]. This establishes pazopanib as an equally effective alternative in terms of anti-tumor activity.

Oncology Renal Cell Carcinoma Tyrosine Kinase Inhibitors

Patient Preference and Quality of Life: Pazopanib vs. Sunitinib (PISCES Trial)

The randomized, double-blind, cross-over PISCES trial (N=169) directly assessed patient preference between pazopanib and sunitinib. A significant majority of patients (70%) preferred pazopanib over sunitinib (22%), with 8% expressing no preference (p<0.001) [1]. This preference was primarily driven by a lower incidence and severity of fatigue, changes in taste, and hand-foot syndrome with pazopanib.

Patient-Reported Outcomes Health-Related Quality of Life Treatment Tolerability

Comparative Safety Profile: Grade 3/4 Fatigue Incidence (Network Meta-Analysis)

A systematic review and network meta-analysis of first-line TKI monotherapies in mRCC (13 RCTs) found that pazopanib was associated with a significantly lower incidence of Grade 3/4 fatigue (2%) compared to sunitinib (11%) and cabozantinib (6%) [1]. This data positions pazopanib favorably among VEGFR-TKIs for minimizing severe fatigue, a common and debilitating adverse event.

Drug Safety Adverse Events Network Meta-Analysis

Cost-Effectiveness: Pazopanib Dominance over Sunitinib and Tivozanib in UK Healthcare

A cost-effectiveness analysis from the UK National Health Service perspective demonstrated that pazopanib was the dominant strategy compared to both sunitinib and tivozanib for first-line treatment of mRCC. Pazopanib was associated with lower total costs and higher quality-adjusted life years (QALYs) than both comparators [1].

Pharmacoeconomics Cost-Effectiveness Analysis Health Technology Assessment

Real-World Survival Outcomes: Pazopanib vs. Sunitinib in Non-Clear Cell RCC

In a multicenter retrospective cohort study of patients with advanced non-clear cell RCC (non-ccRCC) receiving first-line TKI therapy, pazopanib and sunitinib demonstrated similar progression-free survival (PFS) and objective response rates (ORR). However, a numerical trend toward improved overall survival (OS) was observed with pazopanib [1].

Real-World Evidence Non-Clear Cell RCC Overall Survival

Formulation Enhancement Potential: Bioavailability Improvement via Lipophilic Salt

Research into novel formulations of pazopanib hydrochloride (PAZ) has demonstrated that a lipophilic salt (PAZ-docusate, PAZ-DOC) in a lipid-based formulation can increase oral drug exposure 2.5-fold compared to the commercial formulation Votrient® [1]. This highlights the potential for significant improvements in the drug's inherently low and variable oral bioavailability.

Drug Formulation Bioavailability Enhancement Lipid-Based Formulations

Optimal Research and Industrial Use Cases for Pazopanib Hydrochloride Based on Quantitative Differentiation


Comparative Oncology Research: Benchmarking Novel VEGFR-TKIs

Given its well-characterized, non-inferior efficacy and distinct safety profile established in the COMPARZ trial [1], pazopanib hydrochloride serves as an ideal reference standard in preclinical and clinical studies evaluating next-generation VEGFR-TKIs or combination therapies for RCC. Its specific QoL advantages [2] make it particularly useful in studies where patient-reported outcomes are a primary endpoint.

Formulation Science and Generic Drug Development

Pazopanib hydrochloride's classification as a BCS Class II drug with low solubility and variable bioavailability [1] presents a well-defined challenge for formulation scientists. It is a prime candidate for the development and evaluation of advanced drug delivery systems (e.g., lipid-based formulations, amorphous solid dispersions, co-amorphous systems [2]) aimed at enhancing oral absorption. The validated in vivo enhancement models (e.g., 2.5-fold AUC increase with lipophilic salt [3]) provide a direct benchmark for new formulation success.

Pharmacoeconomic and Health Outcomes Research

The robust cost-effectiveness data demonstrating pazopanib's dominance over sunitinib and tivozanib in a UK healthcare setting [1] positions it as a key comparator in health technology assessments (HTAs) and budget impact models. It is an essential reference for studies evaluating the economic value of new oncology therapies in RCC and potentially other VEGFR-driven malignancies.

Real-World Evidence (RWE) Studies in Rare RCC Subtypes

For researchers investigating rare and heterogeneous diseases like non-clear cell RCC, where randomized trials are scarce, pazopanib provides a valuable real-world comparator. Existing RWE [1] establishes a baseline for PFS and OS against which novel agents or treatment strategies can be measured in retrospective or prospective observational studies.

Technical Documentation Hub

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